Anti-inflammatory Efficacy Comparable to Parent Itaconate
In LPS-stimulated Raw264.7 murine macrophages, itaconate-alkyne (ITalk) at 100 μM significantly inhibits the secretion of interleukin-1β (IL-1β), a key pro-inflammatory cytokine, with an efficacy comparable to that of native itaconate and the cell-permeable derivative 4-octyl itaconate (4-OI) [1]. The probe recapitulates the anti-inflammatory property of itaconate, enabling functional studies in cellular models [2].
| Evidence Dimension | IL-1β secretion inhibition |
|---|---|
| Target Compound Data | ITalk (100 μM) significantly inhibits IL-1β secretion in LPS-stimulated Raw264.7 cells |
| Comparator Or Baseline | Itaconate and 4-OI at similar concentrations show comparable inhibition |
| Quantified Difference | Not quantified; described as 'comparable antiinflammatory effect' based on direct comparison in the same study |
| Conditions | Raw264.7 cells, LPS stimulation, 12 h treatment |
Why This Matters
Ensures that the alkyne modification does not compromise anti-inflammatory activity, allowing functional readouts in parallel with target identification.
- [1] PeptideDB. Itaconate-alkyne. https://www.peptidedb.com/compound/itaconate-alkyne/ (accessed 2026-04-23). Citing primary literature. View Source
- [2] Qin W, Zhang Y, Tang H, Liu D, Chen Y, Liu Y, Wang C. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages. J Am Chem Soc. 2020 Jun 24;142(25):10894-10898. doi: 10.1021/jacs.9b11962. PMID: 32496768. View Source
